3-(3-Pyridinyloxy)piperidine dihydrochloride
Description
Historical Context and Development
The synthesis of 3-(3-pyridinyloxy)piperidine derivatives emerged alongside advancements in hydrogenation and cross-coupling methodologies. Early routes to piperidine derivatives, such as the hydrogenation of pyridine using rhodium or ruthenium catalysts, laid the groundwork for more complex modifications. The specific dihydrochloride salt form was first cataloged in PubChem in 2010, with subsequent modifications reflecting optimized synthetic protocols.
A pivotal development occurred with the introduction of bimetallic catalysts (e.g., Rh-Ni/C), which enabled efficient hydrogenation of 3-hydroxypyridine derivatives under mild conditions. This method improved yields (up to 96%) and reduced reliance on high-pressure systems, making large-scale production feasible. The dihydrochloride form, noted for enhanced solubility and stability, became a standard for biochemical studies.
Significance in Chemical Research
This compound serves as a critical intermediate in medicinal chemistry, particularly for designing ligands targeting neurological and oncological pathways. Its pyridine-piperidine scaffold mimics natural alkaloids, enabling interactions with G-protein-coupled receptors (GPCRs) and ion channels. For example, pyridyl-piperazinyl-piperidine derivatives exhibit nanomolar affinity for human CXCR3 receptors, highlighting their potential in immunomodulation.
In catalysis, the compound’s nitrogen-rich structure facilitates palladium-mediated cross-coupling reactions. It has been employed in synthesizing protein kinase Cθ inhibitors and DGAT-1 antagonists, underscoring its versatility in constructing bioactive molecules.
Position within Piperidine Structural Class
Piperidine derivatives are characterized by a six-membered ring with one nitrogen atom. 3-(3-Pyridinyloxy)piperidine dihydrochloride distinguishes itself through:
- Substituent Orientation : A pyridinyloxy group at the 3-position introduces steric and electronic effects that alter reactivity compared to unsubstituted piperidines.
- Salt Formation : The dihydrochloride form improves crystallinity and aqueous solubility, critical for pharmacokinetic studies.
- Conformational Flexibility : The ether linkage between the piperidine and pyridine rings allows rotational freedom, enabling adaptive binding in biological systems.
Comparative studies with simpler piperidines (e.g., N-Boc-piperidine) reveal enhanced metabolic stability and selectivity in receptor binding, making it a preferred scaffold in drug discovery.
Relevance to Heterocyclic Chemistry
As a fused heterocycle, this compound exemplifies the convergence of piperidine (saturated) and pyridine (aromatic) systems. Key contributions include:
- Dual Reactivity : The pyridine ring participates in electrophilic substitution, while the piperidine moiety undergoes nucleophilic reactions, enabling diverse functionalization.
- Catalytic Applications : Its structure aids in designing ligands for asymmetric catalysis, particularly in hydrogenation and cyclization reactions.
- Material Science : Derivatives have been explored in organic semiconductors due to their electron-deficient pyridine component.
Recent advances in electroreductive cyclization and enzyme cascades have further streamlined its synthesis, highlighting its enduring relevance in heterocyclic innovation.
Properties
IUPAC Name |
3-piperidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZMZXDRJIBQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridinyloxy)piperidine dihydrochloride typically involves the reaction of 3-hydroxypyridine with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridinyloxy)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Synthesis Techniques
3-(3-Pyridinyloxy)piperidine dihydrochloride can be synthesized through various methods, often involving the reaction of piperidine derivatives with pyridinyloxy compounds. The synthetic routes typically emphasize efficiency and yield, aiming for processes that can be scaled for industrial production.
Example Synthetic Route
- Starting Materials : Piperidine and 3-pyridinyloxy derivatives.
- Reagents : Various coupling agents and solvents.
- Conditions : Typically performed under controlled temperature and pressure to optimize yield.
Biological Activities
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Research indicates that derivatives of 3-(3-Pyridinyloxy)piperidine are being explored as DPP-IV inhibitors, which are crucial in the management of type 2 diabetes mellitus by enhancing insulin secretion and reducing glucagon levels .
- Neuropharmacological Effects : Studies suggest that piperidine derivatives, including this compound, may have neuroprotective properties and potential applications in treating neurodegenerative diseases .
Therapeutic Applications
-
Diabetes Management :
- Mechanism : Inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate glucose metabolism.
- Clinical Relevance : Compounds acting as DPP-IV inhibitors have been shown to improve glycemic control in diabetic patients.
- Cognitive Disorders :
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 3-(3-Pyridinyloxy)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Piperidine dihydrochlorides vary primarily in their substituents, which significantly influence their physical, chemical, and biological properties. Key analogs include:
A. 3-Amino-4-(substituted benzyloxyimino)piperidine Dihydrochlorides ()
These derivatives (e.g., 13c, 13d) feature benzyloxyimino groups with methoxy substitutions. For example:
- 13c: 2',5'-dimethoxylbenzyloxyimino substituent. Melting point: 189–192°C. Molecular ion peak (MS-ESI): m/z 278 (M+H)+ .
- 13g: 3',4'-methylenedioxybenzyloxyimino substituent. Demonstrates how electron-donating groups (e.g., methoxy) enhance stability and influence NMR spectra .
B. Halogenated Benzyloxy Derivatives ()
- 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride (CAS 1289386-70-4):
C. Heterocyclic Substituents ()
- 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride: Melting point: 28–33°C. Hydrogen bond donors: 4; acceptors: 3. High topological polar surface area (53.6 Ų), suggesting solubility in polar solvents .
- 3-(2-Chloro-thiazol-5-ylMethoxy)-piperidine dihydrochloride ():
D. Piperidine Derivatives with Aliphatic Substituents ()
- 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride hydrate: Molecular weight: 259.22.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Inferred from structural analogs.
Biological Activity
3-(3-Pyridinyloxy)piperidine dihydrochloride is a synthetic compound with a structure that suggests potential biological activity, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 251.15 g/mol. Its structure features a piperidine ring substituted with a pyridinyloxy group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as a ligand for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuropharmacology.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
- Analgesic Effects : The compound has demonstrated analgesic properties in models of nociceptive and neuropathic pain, suggesting its potential use in pain management therapies .
- Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial properties, although specific strains and mechanisms require further investigation .
- Anticancer Potential : Certain derivatives of piperidine, including this compound, have been explored for their anticancer activities, particularly through mechanisms involving apoptosis induction in tumor cells .
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity
In a study assessing the analgesic efficacy of various piperidine derivatives, this compound was evaluated alongside other compounds. It was found to significantly reduce pain responses in both acute and chronic pain models, indicating its potential as a therapeutic agent for pain relief .
Case Study: Antimicrobial Evaluation
A separate investigation into the antimicrobial properties of piperidine derivatives included testing this compound against Gram-positive and Gram-negative bacteria. Results indicated moderate activity against certain strains, warranting further exploration into its mechanism and potential applications in treating infections .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Mechanistic Studies : Further elucidation of the molecular pathways involved in its analgesic and antimicrobial effects.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects for pain management and infection treatment.
- Structural Modifications : Exploring analogs with modified structures to enhance potency and selectivity towards specific biological targets.
Q & A
Basic: What are the critical safety protocols for handling 3-(3-Pyridinyloxy)piperidine dihydrochloride in laboratory settings?
Methodological Answer:
- PPE Requirements : Always wear nitrile gloves, ANSI-approved safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-certified masks) is mandatory if aerosol generation is possible .
- Ventilation : Use fume hoods for procedures involving powder handling to prevent inhalation of dust .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid dry sweeping to minimize dust dispersion. Contaminated waste must be stored in sealed containers and disposed via certified hazardous waste services .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Separate from oxidizing agents and acids .
Basic: What synthetic routes are reported for this compound, and what are their critical reaction conditions?
Methodological Answer:
- Nucleophilic Substitution : React pyridinyl derivatives with piperidine precursors under anhydrous conditions. Typical solvents: dichloromethane or THF; base: NaOH or K₂CO₃ .
- Hydrochloride Salt Formation : Post-synthesis, treat the free base with HCl gas in diethyl ether to precipitate the dihydrochloride salt. Monitor pH to ensure stoichiometric conversion .
- Yield Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final recrystallization in ethanol improves purity (>95%) .
Advanced: How can researchers resolve contradictory data in the spectroscopic characterization of this compound?
Methodological Answer:
- Cross-Verification : Use complementary techniques (e.g., ¹H/¹³C NMR with HSQC for structural ambiguity; compare experimental IR spectra with DFT-calculated vibrational modes) .
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry to detect trace impurities affecting spectral clarity .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry and salt form, addressing discrepancies in protonation state assignments .
Advanced: What strategies are effective for optimizing reaction yield and scalability of this compound synthesis?
Methodological Answer:
- Catalytic Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps to reduce side reactions. Microwave-assisted synthesis may enhance reaction rates and selectivity .
- Solvent Engineering : Replace traditional solvents with cyclopentyl methyl ether (CPME) for improved thermal stability and easier recycling .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Basic: What analytical techniques are essential for validating the identity and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show distinct pyridinyl (δ 8.2–8.5 ppm) and piperidine (δ 3.1–3.5 ppm) signals .
- Elemental Analysis : Match experimental C, H, N, Cl values to theoretical (±0.3% tolerance) .
- Purity Assessment :
Advanced: How should researchers assess the ecological impact and biodegradation pathways of this compound?
Methodological Answer:
- OECD 301 Framework : Conduct ready biodegradability tests (e.g., Closed Bottle Test) to measure dissolved organic carbon (DOC) removal over 28 days. Use activated sludge inoculum for realism .
- QSAR Modeling : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) using software like ECOSAR, though validate with acute toxicity assays due to limited experimental data .
- Metabolite Tracking : Employ LC-HRMS to identify transformation products in simulated wastewater, focusing on pyridine ring cleavage and piperidine oxidation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
